(R)-1-(2-Bromo-5-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-5-methylphenyl.
Reduction: The brominated product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted phenyl ethanols
Scientific Research Applications
(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: can be compared with other similar compounds, such as:
(1R)-1-(2-chloro-5-methylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol: Similar structure but with the methyl group in a different position.
(1R)-1-(2-bromo-5-ethylphenyl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol in terms of its specific functional groups and their positions, which can influence its reactivity and applications.
Properties
Molecular Formula |
C9H11BrO |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChI Key |
YEUJSIBLUOGPQV-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Br)[C@@H](C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.